molecular formula C10H9NO B13102092 1-(Indolizin-3-yl)ethanone

1-(Indolizin-3-yl)ethanone

Cat. No.: B13102092
M. Wt: 159.18 g/mol
InChI Key: MSPIXWZLZCMFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Indolizin-3-yl)ethanone is a heterocyclic compound featuring an indolizine core substituted with an acetyl group at the 3-position. Indolizine, a bicyclic structure comprising fused pyrrole and pyridine rings, provides a versatile scaffold for drug discovery due to its planar aromaticity and ability to engage in π-π interactions. The acetyl group enhances molecular recognition in biological systems, making this compound a promising candidate for targeting protein-protein interactions, particularly bromodomains .

Properties

IUPAC Name

1-indolizin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(12)10-6-5-9-4-2-3-7-11(9)10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPIXWZLZCMFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functional Group Transformations for Ethanone Introduction

After forming the indolizine core, the ethanone group is introduced or modified through acetylation or oxidation/reduction reactions.

  • Acetylation: Direct acetylation of the indolizine ring at the 3-position using acetylating agents under acidic or basic catalysis.
  • Oxidation: Oxidation of methyl or hydroxyl precursors to the ethanone group using oxidants such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction of precursor ketones to alcohols or vice versa to fine-tune the ethanone functionality.

Advanced Synthetic Routes Involving Pyridinium Salts

A more recent and sophisticated synthetic protocol involves:

  • Reaction of pyridinium salts with methyl acrylate in the presence of triethylamine and manganese dioxide in toluene at elevated temperature (~90 °C).
  • This yields indolizines bearing methyl ester groups at the 1-position and methyl ketones (ethanone) at the 3-position.
  • Subsequent saponification, bromination, and Suzuki coupling allow for further substitution and functionalization at the 1-position, enabling structural optimization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Notes Reference
[3+2]-Cycloaddition of Pyridinium Ylides and 1-chloro-2-nitrostyrenes Pyridinium ylides, 1-chloro-2-nitrostyrenes, triethylamine, ethanol Room temp to mild heating Efficient, mild, good yields
Cyclization of Pyridine Derivatives with α,β-unsaturated Ketones Isoquinolin-1-yl phenyl ketone, cyclohex-2-enone Catalysts, controlled temp Industrially optimized
Pyridinium Salt Reaction with Methyl Acrylate Pyridinium salt, methyl acrylate, triethylamine, manganese dioxide, toluene 90 °C, 1 hour Enables further functionalization (Suzuki coupling)
Acetylation and Oxidation/Reduction Acetylating agents, oxidants (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4) Variable Introduces or modifies ethanone group

Research Findings on Synthetic Optimization

  • Structural optimization efforts have focused on improving metabolic stability and cellular potency of 1-(Indolizin-3-yl)ethanone derivatives, especially for biological applications such as CBP bromodomain inhibition.
  • The synthetic routes allow for modular substitution at the 1- and 3-positions, enabling the creation of analogs with improved pharmacokinetic properties, as demonstrated in medicinal chemistry studies targeting prostate cancer.
  • The use of palladium-catalyzed Suzuki reactions in the final steps provides versatility in modifying the indolizine scaffold post-cyclization.

Chemical Reactions Analysis

1-(Indolizin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the indolizine ring.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the parent compound .

Scientific Research Applications

Scientific Research Applications

1-(Indolizin-3-yl)ethanone derivatives, including Y08197, are used in scientific research to explore their potential as CBP/EP300 bromodomain inhibitors .

Prostate Cancer Treatment:

  • CBP and EP300 are highly expressed in advanced prostate cancer, making the bromodomain of CBP a target for prostate cancer treatment .
  • Y08197, a this compound derivative, has demonstrated selective binding to the CBP bromodomain and inhibits cell growth, proliferation, and migration in prostate cancer cell lines .
  • Y08197 reduces the expression of PSA, KLK2, TMPSS2, and other oncogenes in LNCaP, 22Rv1, and VCaP cells .
  • Another compound, 9g (Y08284), has shown good liver microsomal stability and pharmacokinetic properties and can inhibit CBP bromodomain, as well as the proliferation, colony formation, and migration of prostate cancer cells .
  • Compound 9g also exhibits promising antitumor efficacy in a 22Rv1 xenograft model .

Structural Optimization:

  • 1-(Indolizin-3-yl)ethan-1-one compounds have been structurally optimized to improve cellular potency and metabolic stability as CBP bromodomain inhibitors .

Data Table: Examples of this compound Derivatives as CBP Bromodomain Inhibitors

CompoundTargetActivity
Y08197CBP/EP300 bromodomainInhibits cell growth, proliferation, and migration in prostate cancer cell lines
9g (Y08284)CBP bromodomainInhibits proliferation, colony formation, and migration of prostate cancer cells; shows antitumor efficacy in a xenograft model

Case Studies

Y08197 as a CBP/EP300 Bromodomain Inhibitor:

  • Y08197 was identified as a selective inhibitor of CBP/EP300 bromodomain .
  • In an AlphaScreen assay, Y08197 dose-dependently inhibited the CBP bromodomain with an IC50 value of 100.67 ± 3.30 nM .
  • Y08197 has shown antitumor activity against prostate cancer cell lines in vitro .

Compound 9g (Y08284) as a CBP Bromodomain Inhibitor:

  • Compound 9g was identified through structural optimization of 1-(indolizin-3-yl)ethan-1-one compounds .
  • Compound 9g possesses good liver microsomal stability and pharmacokinetic properties (F = 25.9%) .
  • Compound 9g inhibits CBP bromodomain and the proliferation, colony formation, and migration of prostate cancer cells .
  • In vivo, compound 9g demonstrated promising antitumor efficacy in a 22Rv1 xenograft model (TGI = 88%) .

Potential Applications

1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone, a related compound, has potential applications in various fields:

  • Medicinal Chemistry: Due to the dimethylamino group, it has the potential for significant biological activity.
  • Neuroprotective Effects: Structural similarities to 3-Acetylindole suggests it may have neuroprotective effects.

Other Indolizine Derivatives

Mechanism of Action

The mechanism of action of 1-(Indolizin-3-yl)ethanone involves its selective inhibition of the CBP bromodomain. This inhibition disrupts the interaction between CBP and other proteins, thereby affecting downstream signaling pathways. In prostate cancer cells, this leads to the inhibition of androgen receptor-regulated genes and oncogenes, ultimately resulting in reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Yields vary significantly (11%–55.8%), influenced by steric/electronic effects of substituents and reaction conditions (e.g., microwave heating vs. conventional methods) .
  • Structural Flexibility : Methoxy, hydroxymethyl, and sulfonyl groups enhance solubility and target engagement. For instance, the sulfonyl group in GSK2801 improves binding to BAZ2A/BAZ2B bromodomains .
Bromodomain Inhibition
  • Y08197 : Demonstrates potent inhibition of CBP/EP300 bromodomains (IC50 = 100 nM) with >100-fold selectivity over other bromodomain subfamilies (e.g., BET, ATAD2) .
  • GSK2801 : Targets BAZ2A/BAZ2B (Kd = 120–160 nM) with minimal off-target effects, validated in leukemia and prostate cancer models .
Antiplasmodial Activity
  • Indolyl-3-ethanone-α-thioethers: Derivatives like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibit pIC50 = 8.21, surpassing chloroquine (pIC50 = 7.55). Electron-withdrawing groups (e.g., nitro) enhance activity by stabilizing target interactions .

Comparison of Potency :

Compound Target Activity (IC50/pIC50) Selectivity Profile
Y08197 CBP/EP300 bromodomains 100 nM High (>100-fold vs. others)
GSK2801 BAZ2A/BAZ2B bromodomains 120–160 nM (Kd) Moderate
Anti-plasmodial thioether derivative Plasmodium falciparum pIC50 = 8.21 N/A

Pharmacokinetic and Pharmacodynamic Profiles

  • Y08284 (Optimized Derivative): Shows improved metabolic stability (hepatic clearance <20 mL/min/kg) and oral bioavailability (F = 25.9%). In vivo, it achieves 88% tumor growth inhibition (TGI) in prostate cancer xenografts .
  • GSK2801 : Exhibits moderate plasma half-life (~4 hours in mice) but requires structural optimization for enhanced brain penetration .

Q & A

Q. What are the optimal synthetic routes for 1-(indolizin-3-yl)ethanone, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often employs palladium-catalyzed cross-coupling reactions. A representative method involves Suzuki-Miyaura coupling between 1-bromoindolizin-3-yl ethanone and arylboronic acids (e.g., 3-methoxyphenylboronic acid) using PdCl₂(dppf)-CH₂Cl₂ as a catalyst. Key parameters include microwave irradiation (120°C, 10 min) and solvent selection (DMF/water), achieving moderate yields (~44%) after reverse-phase HPLC purification . Alternative routes may leverage Friedel-Crafts acylation for indole derivatives, though regioselectivity must be carefully controlled using Lewis acids like AlCl₃ .

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

Critical characterization methods include:

  • ¹H NMR : Peaks for the ethanone methyl group typically appear at δ ~2.58 ppm (singlet). Aromatic protons in the indolizinyl and substituted aryl groups resonate between δ 7.0–8.0 ppm, with coupling patterns confirming substitution positions .
  • LCMS : Molecular ion peaks (e.g., m/z = 266 [M+H]⁺) and fragmentation patterns help verify molecular weight and functional groups .
  • IR Spectroscopy : Strong absorption bands near 1700 cm⁻¹ confirm the carbonyl group .

Q. What are the common chemical transformations of this compound in medicinal chemistry?

The ethanone moiety enables:

  • Reduction : Conversion to secondary alcohols using NaBH₄ or LiAlH₄ for probing hydrogen-bonding interactions in target proteins.
  • Oxidation : Formation of carboxylic acids for solubility enhancement or prodrug design.
  • Nucleophilic Substitution : Replacement of the carbonyl group with amines or hydrazines to generate Schiff bases or hydrazones, useful in bioactive compound libraries .

Advanced Research Questions

Q. How can computational chemistry optimize catalytic systems for synthesizing this compound derivatives?

Density Functional Theory (DFT) calculations can model transition states in cross-coupling reactions to identify rate-limiting steps. For example, Pd-catalyzed Suzuki reactions benefit from ligand tuning (e.g., electron-rich phosphines) to reduce activation energy. Solvent effects (e.g., DMF vs. THF) and microwave-assisted heating can be simulated to predict yield improvements .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Discrepancies in bioactivity may arise from:

  • Stereochemical impurities : Chiral HPLC or Mosher ester analysis ensures enantiopurity.
  • Off-target effects : Competitive binding assays (e.g., SPR or ITC) validate selectivity for targets like BAZ2A/BAZ2B bromodomains .
  • Metabolic instability : LC-MS/MS-based metabolite profiling identifies degradation pathways (e.g., cytochrome P450 oxidation) .

Q. How does substituent position on the indolizine ring influence physicochemical properties?

Substituent effects can be systematically studied via:

  • LogP measurements : Electron-withdrawing groups (e.g., nitro) decrease lipophilicity, while methoxy groups increase it.
  • X-ray crystallography : Structural data (e.g., PDB entry P9I) reveal how 3-ethanone orientation affects protein-ligand π-π stacking or hydrogen bonding .
  • Thermodynamic solubility assays : Buffer-dependent solubility profiles guide formulation for in vivo studies .

Methodological Recommendations

  • Synthetic Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (dppf vs. XPhos) to enhance cross-coupling efficiency .
  • Analytical Workflows : Combine NMR, HRMS, and X-ray diffraction for unambiguous structural assignment, particularly for regioisomers .
  • Biological Assays : Use orthogonal assays (e.g., cellular thermal shift assays and SPR) to confirm target engagement and minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.